5‑Lipoxygenase (5‑LO) Inhibitory Activity: Target Compound vs. Established Inhibitors
In a standardized RBL‑1 cell‑free 5‑lipoxygenase inhibition assay, 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine exhibited no significant inhibition at 100 µM (NS) . By contrast, the clinical 5‑LO inhibitor zileuton displays an IC50 of approximately 0.1 µM in similar enzyme preparations . This quantitative difference positions the target compound as a selectivity control or an inactive scaffold for rationale‑driven SAR exploration at the 5‑LO target.
| Evidence Dimension | 5‑Lipoxygenase inhibition |
|---|---|
| Target Compound Data | NS (no significant activity) at 100 µM |
| Comparator Or Baseline | Zileuton (clinical 5‑LO inhibitor): IC50 ≈ 0.1 µM |
| Quantified Difference | No detectable inhibition at up to 1,000‑fold higher concentration than the comparator's IC50 |
| Conditions | RBL‑1 5‑lipoxygenase enzyme assay; compound incubated at 100 µM; activity designation 'NS' (no significant activity) |
Why This Matters
Enables researchers to use the compound as a negative control or a starting scaffold for 5‑LO inhibitor design where the absence of intrinsic activity is a critical requirement.
- [1] ChEMBL Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. Available at: https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 View Source
- [2] Carter GW, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. View Source
